3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine
Brand Name: Vulcanchem
CAS No.: 1214900-04-5
VCID: VC0035844
InChI: InChI=1S/C14H23N3OSi/c1-11-13-6-5-12(15)9-14(13)17(16-11)10-18-7-8-19(2,3)4/h5-6,9H,7-8,10,15H2,1-4H3
SMILES: CC1=NN(C2=C1C=CC(=C2)N)COCC[Si](C)(C)C
Molecular Formula: C14H23N3OSi
Molecular Weight: 277.443

3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine

CAS No.: 1214900-04-5

Cat. No.: VC0035844

Molecular Formula: C14H23N3OSi

Molecular Weight: 277.443

* For research use only. Not for human or veterinary use.

3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine - 1214900-04-5

Specification

CAS No. 1214900-04-5
Molecular Formula C14H23N3OSi
Molecular Weight 277.443
IUPAC Name 3-methyl-1-(2-trimethylsilylethoxymethyl)indazol-6-amine
Standard InChI InChI=1S/C14H23N3OSi/c1-11-13-6-5-12(15)9-14(13)17(16-11)10-18-7-8-19(2,3)4/h5-6,9H,7-8,10,15H2,1-4H3
Standard InChI Key GXMCQJYUDTXZHX-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C=CC(=C2)N)COCC[Si](C)(C)C

Introduction

Chemical Identity and Structure

3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is an organic compound characterized by its indazole core structure with specific functional group modifications. The compound's formal identification details are presented in Table 1.

Table 1: Chemical Identity Information

ParameterInformation
CAS Registry Number1214900-04-5
Molecular FormulaC₁₄H₂₃N₃OSi
Molecular Weight277.44 g/mol
IUPAC Name3-methyl-1-(2-trimethylsilylethoxymethyl)indazol-6-amine
Standard InChIInChI=1S/C14H23N3OSi/c1-11-13-6-5-12(15)9-14(13)17(16-11)10-18-7-8-19(2,3)4/h5-6,9H,7-8,10,15H2,1-4H3
Standard InChIKeyGXMCQJYUDTXZHX-UHFFFAOYSA-N
SMILES NotationCC1=NN(C2=C1C=CC(=C2)N)COCCSi(C)C
PubChem Compound ID59276655

The compound features an indazole core (a bicyclic aromatic heterocycle containing a benzene ring fused to a pyrazole ring) with three key modifications: a methyl group at the 3-position, an amino group at the 6-position, and a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the N-1 position .

Physical and Chemical Properties

The physical and chemical properties of 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine are essential for understanding its behavior in various applications and synthetic processes.

Chemical Reactivity

The reactivity of this compound is characterized by several functional groups:

  • The primary amine at the 6-position is capable of nucleophilic reactions and can undergo various transformations including acylation, alkylation, and condensation reactions .

  • The SEM (2-(trimethylsilyl)ethoxy)methyl group at the N-1 position functions as a protecting group for the indazole nitrogen, which can be selectively removed under specific conditions .

  • The indazole core provides aromatic stability while maintaining the reactivity characteristic of nitrogen-containing heterocycles .

Synthesis and Preparation

The synthesis of 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine typically involves multiple steps, beginning with the formation of the indazole core structure followed by functionalization.

Industrial Production

The compound is available commercially with an industrial grade purity of 99% and is typically packaged in 25kg cardboard drums for research and industrial applications . The commercial availability suggests established synthetic routes for larger-scale production.

Applications in Pharmaceutical Research

3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine has significant applications primarily in pharmaceutical research and development.

As a Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceutical compounds . The SEM protecting group allows for selective reactions at other positions of the molecule while protecting the reactive indazole nitrogen.

Structure-Activity Relationships

Understanding the relationship between structural modifications of indazole compounds and their biological activity provides valuable insights into the potential applications of 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine.

Effect of Substitution Patterns

Research on similar indazole derivatives has revealed important structure-activity relationships:

  • The 3-position substitution (methyl in this case) significantly affects binding affinity to target proteins. For example, in c-MET kinase inhibitors, 3-F, 3-Me, and 3-CN substituted indazoles showed varying binding affinities, with 3-Me (methyl) derivatives demonstrating improved binding profiles compared to unsubstituted analogs .

  • The 6-position amine group can serve as a point for further functionalization to enhance biological activity or improve pharmacokinetic properties.

  • The SEM protecting group at the N-1 position may be removed in final drug candidates but serves a crucial role during synthesis to prevent unwanted side reactions .

Comparative Analysis with Related Compounds

Table 2: Comparison with Related Indazole Compounds

CompoundKey Structural DifferencesPotential Impact on Activity
3-Methyl-1H-indazol-6-amineLacks the SEM protecting groupMay have different solubility and binding characteristics; more reactive N-H group
1-Butyl-1H-indazol-6-amineContains butyl instead of SEM group at N-1; lacks 3-methylDifferent lipophilicity profile; altered binding to target proteins
6-Bromo-3-iodo-1H-indazoleContains halogen substituents instead of amineServes as a reactive intermediate for cross-coupling reactions
3-Methyl-1H-indazol-6-ylamineIdentical core to target compound but without protecting groupSimilar biological activity but different synthetic utility

Analytical Characterization

Analytical characterization of 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is essential for confirming its identity, purity, and structural features.

Recent Research Developments

Recent research involving indazole compounds, which provide context for understanding the significance of 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine, has focused on several areas:

Development of Novel Synthetic Methods

Researchers have been developing efficient synthetic protocols for indazole derivatives, including catalyst-free methods for forming C=N double bonds, which are relevant to indazole synthesis . These advances may provide more efficient routes to compounds like 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine.

Exploration of Therapeutic Applications

Recent investigations have focused on the development of indazole derivatives as:

  • GCN2 (General Control Nonderepressible 2) inhibitors: (Aza)indazolyl-aryl sulfonamide compounds have been investigated for treating cancer through inhibition of GCN2 activity .

  • Kinase inhibitors: Research has identified novel, potent, and selective ROCK inhibitors based on heterocyclic structures similar to indazoles, demonstrating the continuing interest in these scaffolds for drug development .

  • Anti-cancer agents: Indazole derivatives continue to be explored for their potential in treating various cancers, with modifications aimed at improving potency, selectivity, and pharmacokinetic properties .

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